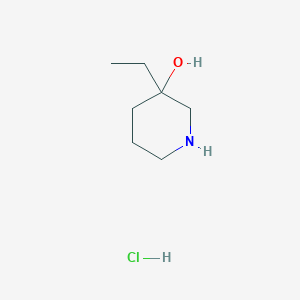

3-Ethylpiperidin-3-ol hydrochloride

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the field of chemistry. nih.gov The piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most important synthetic fragments in the design and construction of pharmaceutical drugs. nih.gov Its non-aromatic, flexible chair-like conformation allows for precise three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets. The ability to introduce a wide variety of substituents onto the piperidine ring at various positions allows for the fine-tuning of a compound's physicochemical and pharmacological properties. nih.gov Many piperidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and anesthetic properties. google.com

Fundamental Importance of Substituted Piperidines in Organic Synthesis

The development of efficient and stereoselective methods for the synthesis of substituted piperidines has been a significant area of research in organic chemistry for decades. google.com These compounds serve as crucial intermediates in the total synthesis of complex natural alkaloids and in the preparation of a vast array of pharmaceutical agents. google.com Synthetic strategies often focus on the construction of the piperidine ring itself or the functionalization of a pre-existing piperidine core. nih.gov

Key synthetic routes to the piperidine nucleus include:

Hydrogenation/Reduction of Pyridines: This is a common method for accessing the piperidine scaffold. nih.gov

Cyclization Reactions: Intramolecular reactions of linear precursors, such as amino-aldehydes or those containing leaving groups, are widely used. nih.gov

Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step. nih.gov

The stereoselective synthesis of substituted piperidines is of particular importance, as the spatial orientation of the substituents can dramatically influence the biological activity of the final compound. google.com For instance, the installation of substituents at the 2 and/or 6 positions can block the metabolism of the piperidine ring. google.com

Overview of the Research Landscape for 3-Ethylpiperidin-3-ol (B1520536) Hydrochloride and its Analogues

While the broader class of substituted piperidines is extensively studied, the specific research landscape for 3-Ethylpiperidin-3-ol hydrochloride is comparatively sparse, with its primary role appearing to be that of a chemical intermediate available from commercial suppliers. ambeed.comchemcd.comsigmaaldrich.comyifanglab.com However, the study of its analogues, particularly other 3-hydroxypiperidine (B146073) derivatives, provides insight into its potential applications and areas of research interest.

Chiral 3-hydroxypiperidines are valuable building blocks in medicinal chemistry. nih.gov For example, 3-substituted-4-hydroxypiperidines are key components in the synthesis of enzyme inhibitors for the treatment of tumors and other diseases. nih.gov The hydroxyl group at the 3-position, as seen in 3-Ethylpiperidin-3-ol, offers a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

Research into analogues such as (R)-1-Ethylpiperidin-3-amine dihydrochloride (B599025) highlights the use of the substituted piperidine core in developing compounds with specific stereochemistry for targeted biological activity. sigmaaldrich.com Furthermore, studies on compounds like 4-hydroxypiperidines as histamine (B1213489) H3 receptor antagonists demonstrate the importance of the hydroxyl-substituted piperidine motif in designing ligands for G-protein coupled receptors. nih.govnih.gov The synthesis of various 3-hydroxypiperidine derivatives is an active area of research, with methods being developed for their chemoenzymatic and asymmetric synthesis to produce enantiopure products. nih.govgoogle.comacs.orgchemicalbook.comyoutube.com

Below are data tables for 3-Ethylpiperidin-3-ol and its closely related analogues.

Table 1: Chemical and Physical Properties of 3-Ethylpiperidin-3-ol and its Hydrochloride Salt

| Property | 3-Ethylpiperidin-3-ol | This compound |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |

| Molecular Weight | 129.20 g/mol sigmaaldrich.com | 165.66 g/mol |

| CAS Number | 1177299-74-9 ambeed.com | Not available |

| Physical Form | Solid sigmaaldrich.com | Data not available |

| SMILES String | OC1(CC)CNCCC1 sigmaaldrich.com | Cl.OC1(CC)CNCCC1 |

| InChI Key | NLVBTAUKMSPTEZ-UHFFFAOYSA-N sigmaaldrich.com | Data not available |

Table 2: Properties of Selected 3-Substituted Piperidine Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

| (3R)-piperidin-3-ol hydrochloride | C₅H₁₂ClNO | 137.61 nih.gov | 475058-41-4 nih.gov | Chiral 3-hydroxypiperidine |

| 1-Ethylpiperidin-3-ol | C₇H₁₅NO | 129.20 | 13444-24-1 | N-ethylated analogue |

| 1-Ethylpiperidin-3-ol hydrochloride | C₇H₁₆ClNO | 165.66 nih.gov | Not available | Hydrochloride salt of N-ethylated analogue nih.gov |

| (R)-1-Ethylpiperidin-3-amine dihydrochloride | C₇H₁₈Cl₂N₂ | 201.14 sigmaaldrich.com | 2031242-60-9 sigmaaldrich.com | Chiral 3-amino analogue sigmaaldrich.com |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 sigmaaldrich.com | 6859-99-0 sigmaaldrich.com | Parent 3-hydroxy compound sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7(9)4-3-5-8-6-7;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWFCKUBLBPQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Transformations

Reaction Pathway Elucidation and Kinetic Studies

Currently, there is a lack of specific studies detailing the reaction pathway elucidation and kinetic analysis for the synthesis of 3-ethylpiperidin-3-ol (B1520536) hydrochloride.

Transition State Analysis and Energy Profiles

In-depth transition state analyses and the corresponding energy profiles for the formation of 3-ethylpiperidin-3-ol hydrochloride have not been specifically reported.

Stereochemical Outcomes and Control Mechanisms

While the synthesis of related chiral piperidine (B6355638) structures often involves stereochemical control, specific mechanisms for controlling the stereochemistry at the C3 position of 3-ethylpiperidin-3-ol have not been detailed. For instance, the synthesis of the related compound N-ethyl-3-piperidyl diphenylacetate hydrochloride has been studied, revealing that the piperidine ring adopts a chair conformation with an axial ester group. rsc.org However, this does not directly inform the stereochemical control in the synthesis of this compound itself.

Role of Catalysis in Reaction Mechanisms

The role of catalysis in the synthesis of this compound is not specifically described in the available literature. For analogous compounds like (3R)-3-Methylpiperidin-3-ol hydrochloride, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a documented method for the reduction of the corresponding ketone precursor. It is plausible that similar catalytic approaches could be employed for the synthesis of 3-ethylpiperidin-3-ol, but specific studies are lacking.

Advanced Structural Characterization and Elucidation

X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures at the atomic level. This powerful analytical method relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then mathematically deconstructed to generate a three-dimensional model of the electron density, from which the positions of individual atoms can be precisely located. This technique would be indispensable for elucidating the structural nuances of 3-Ethylpiperidin-3-ol (B1520536) hydrochloride.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

In the absence of experimental data, a hypothetical single-crystal X-ray diffraction study of 3-Ethylpiperidin-3-ol hydrochloride would be anticipated to yield critical information. Such an analysis would unequivocally determine the bond lengths, bond angles, and torsion angles of the molecule.

Furthermore, as 3-Ethylpiperidin-3-ol possesses a chiral center at the C3 position, a single-crystal X-ray diffraction analysis using anomalous dispersion methods could establish its absolute configuration as either (R) or (S). This is of paramount importance in pharmaceutical sciences, where enantiomers often exhibit significantly different pharmacological and toxicological profiles.

A hypothetical data table that would be generated from such a study is presented below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 895.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.245 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. A detailed analysis of the crystal structure of this compound would illuminate these interactions.

As a hydrochloride salt, the protonated piperidinium (B107235) nitrogen and the chloride ion would be key players in the electrostatic interactions that stabilize the crystal lattice. Hydrogen bonding would be expected to be a dominant feature. The hydroxyl group (-OH) and the protonated amine (N⁺-H) would act as hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atom of the hydroxyl group would serve as hydrogen bond acceptors.

A summary of potential intermolecular interactions is provided in the table below:

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N⁺-H | Cl⁻ |

| Hydrogen Bond | O-H | Cl⁻ |

| Hydrogen Bond | O-H | O (of another molecule) |

| Ion-Pair Interaction | N⁺ | Cl⁻ |

Note: This table represents the expected, but not experimentally confirmed, intermolecular interactions for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. These methods can provide detailed insights into the geometry, stability, and reactivity of piperidine (B6355638) derivatives.

DFT methods are widely used to study various aspects of molecular systems. For piperidine derivatives, these calculations can elucidate the optimized molecular geometry, electronic structure, and the nature of frontier molecular orbitals (HOMO and LUMO).

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule. For 3-Ethylpiperidin-3-ol (B1520536) hydrochloride, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The ethyl and hydroxyl groups at the C3 position, and the proton on the nitrogen atom, will have specific spatial orientations that are influenced by steric and electronic effects. The bond lengths and angles within the molecule can be calculated with a high degree of accuracy. For instance, in related piperidine compounds, C-N and C-C bond lengths are typically in the range of 1.46-1.54 Å, and bond angles are close to the tetrahedral angle of 109.5°, with some distortions due to the presence of substituents and the heteroatom.

Electronic Structure and HOMO-LUMO Analysis: The electronic structure of a molecule is crucial for understanding its chemical reactivity. DFT calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For piperidine derivatives, the presence of heteroatoms and substituents significantly influences the energies of these frontier orbitals. In the case of 3-Ethylpiperidin-3-ol hydrochloride, the lone pair of electrons on the oxygen atom of the hydroxyl group and the nitrogen atom are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the carbon skeleton and the substituents.

Table 1: Representative DFT Data for Substituted Piperidine Analogs

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-Hydroxypiperidine (B146073) | B3LYP/6-31G(d) | -6.5 | 1.2 | 7.7 |

| N-Methylpiperidine | B3LYP/6-31G(d) | -5.8 | 1.5 | 7.3 |

| 4-Hydroxypiperidine | B3LYP/6-31G(d) | -6.3 | 1.3 | 7.6 |

Note: The data in this table is representative of calculations performed on similar piperidine derivatives and is intended to provide an illustrative example of the type of information obtained from DFT studies. The exact values for this compound would require specific calculations.

The conformational flexibility of the piperidine ring is a key determinant of the biological activity of its derivatives. Conformational analysis helps in understanding the relative energies of different conformers and the barriers to their interconversion.

Potential Energy Surface Mapping: The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. For this compound, the PES would reveal the energy minima corresponding to stable conformers and the transition states connecting them. The most stable conformers are expected to be chair forms, with boat and twist-boat conformations representing higher energy transition states or intermediates.

Ring Pucker and Dihedral Angle Studies: The puckering of the piperidine ring describes the deviation of the ring atoms from a mean plane. Dihedral angles, which describe the rotation around the bonds in the ring, are used to quantify the ring's conformation. For a perfect chair conformation, the dihedral angles would have specific values. However, the presence of substituents, such as the ethyl and hydroxyl groups at C3, will cause distortions in the ring, leading to deviations from these ideal values. These distortions can be accurately predicted through computational studies.

Chair/Boat Conformations: The piperidine ring in this compound is expected to exist predominantly in a chair conformation. There are two possible chair conformers for a monosubstituted piperidine, with the substituent in either an axial or an equatorial position. For this compound, the situation is more complex due to the presence of two substituents at the same carbon atom. The relative stability of the different chair conformers will depend on the steric interactions between the ethyl and hydroxyl groups and the rest of the ring, as well as intramolecular hydrogen bonding possibilities. The boat conformation is significantly less stable than the chair conformation due to torsional strain and steric hindrance. Computational studies on related 3-substituted piperidines have shown that the energy difference between chair and boat conformers can be in the range of 5-7 kcal/mol. nih.gov The protonation of the nitrogen atom in the hydrochloride salt form can also influence the conformational equilibrium. nih.gov

Table 2: Calculated Relative Energies of Piperidine Conformers

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Note: This table provides typical relative energy values for the parent piperidine ring. The presence of substituents in this compound will affect these values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. While specific MD simulations for this compound are not readily found in the literature, studies on other piperidine derivatives in solution can offer valuable insights. nih.govnih.gov

An MD simulation of this compound in a solvent like water would reveal how the molecule behaves in a more biologically relevant environment. The simulation would show the dynamic interconversion between different conformers and the formation and breaking of hydrogen bonds with water molecules. The stability of the protonated nitrogen and its interaction with the chloride counter-ion and solvent molecules could also be investigated. Such simulations are crucial for understanding how the molecule might interact with a biological target, as the conformational flexibility and solvation properties can significantly impact binding affinity and efficacy. For example, MD simulations have been used to study the stability of ligand-protein complexes involving piperidine derivatives, providing information on the dynamic interactions that stabilize the bound state. nih.govnih.gov

Conclusion and Future Research Perspectives

Summary of Current Research Contributions

While direct research on 3-Ethylpiperidin-3-ol (B1520536) hydrochloride is not extensively documented in high-impact literature, its value can be inferred from studies on analogous structures, such as 3-substituted piperidines and piperidinols. The primary contribution of such compounds is as intermediates in the synthesis of more complex molecules. google.com For instance, the tertiary alcohol group in 3-Ethylpiperidin-3-ol hydrochloride serves as a crucial functional handle for further chemical modifications. Research on similar piperidinol-containing molecules has demonstrated their potential as inhibitors of biological targets, like the mycolic acid transporter MmpL3 in Mycobacterium abscessus, highlighting the importance of the piperidinol moiety for biological activity. nih.gov The strategic placement of substituents on the piperidine (B6355638) ring is critical for modulating physicochemical properties and enhancing biological activity and selectivity in drug design. thieme-connect.com

Emerging Synthetic Methodologies and Challenges for Piperidine Derivatives

The synthesis of piperidine derivatives has evolved significantly, moving towards more efficient and stereoselective methods. nih.gov Traditional approaches often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions. nih.gov Modern strategies focus on overcoming these limitations through innovative catalytic systems and reaction cascades.

Key Emerging Methodologies:

Asymmetric Catalysis: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines and copper-catalyzed enantioselective cyanidation are recent breakthroughs enabling the synthesis of enantioenriched 3-substituted piperidines, crucial for developing chiral drugs like Niraparib. acs.orgmdpi.com

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying existing piperidine rings. nih.gov A recently developed two-stage process combines biocatalytic C-H oxidation to install a hydroxyl group, followed by nickel-electrocatalyzed radical cross-coupling, dramatically simplifying the synthesis of complex piperidines and reducing multi-step processes to just a few steps. news-medical.netmedhealthreview.com

Cascade and Multicomponent Reactions: Methodologies that combine multiple reaction steps into a single pot, such as gold-catalyzed annulations or iridium-catalyzed "hydrogen borrowing" cascades, are gaining prominence. nih.govajchem-a.com These approaches increase efficiency by forming several new bonds at once, reducing waste and purification steps. nih.gov

Persistent Challenges:

Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity remains a significant hurdle, especially when creating multiple stereocenters. While new catalytic systems show promise, their substrate scope can be limited. nih.gov

Catalyst Poisoning: The nitrogen atom in the piperidine ring can coordinate to and deactivate transition metal catalysts, posing a challenge for cross-coupling and other catalyzed reactions. acs.orgnih.gov

Substrate Limitations: Some of the most advanced methods are not yet applicable to a wide range of substrates, particularly those with sensitive functional groups. nih.gov For example, acid-sensitive substrates can be incompatible with certain dehydroxylation/reduction reaction conditions. nih.gov

A summary of modern synthetic approaches to the piperidine ring is presented below.

Table 1: Comparison of Modern Synthetic Routes to Piperidine Derivatives| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Key Limitations | Citation |

|---|---|---|---|---|

| Pyridine Hydrogenation | Heterogeneous Co/Ni catalysts | Access to diverse substitution patterns | Often requires harsh conditions (high T/P); stereocontrol can be difficult | nih.gov |

| Asymmetric Dearomatization | Rhodium or Iridium complexes | High enantioselectivity for chiral piperidines | Can be substrate-specific; requires multi-step sequences | acs.orgresearchgate.net |

| Alkene/Alkyne Cyclization | Gold(I) or Palladium(II) complexes | Forms multiple bonds in one step; good for complex scaffolds | Can be sensitive to substrate electronics and sterics | nih.gov |

| Biocatalytic/Electrochemical C-H Functionalization | Enzymes + Nickel electrocatalysis | Highly selective functionalization; avoids protecting groups; reduces step count | Newer technology, scope and scalability still under exploration | news-medical.netmedhealthreview.com |

| Radical-Mediated Cyclization | Copper catalysts, DIBAL-H | Effective for specific bond formations (e.g., C-N); tolerant of some functional groups | Potential for side reactions; control of radical intermediates can be challenging | nih.govmdpi.com |

Advancements in Characterization and Computational Approaches for Piperidine Scaffolds

The three-dimensional nature of the piperidine ring necessitates sophisticated methods for its characterization and conformational analysis.

Advancements in Characterization:

NMR Spectroscopy: Beyond standard 1D NMR, advanced 2D techniques like COSY (¹H-¹H), HMQC (¹H-¹³C), and HMBC (¹H-¹³C) are routinely used to unambiguously determine the structure and relative stereochemistry of highly substituted piperidines. researchgate.net Analysis of J-coupling constants in ¹H NMR spectra is also a key tool for confirming stereochemical assignments, such as cis/trans relationships. whiterose.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's absolute and relative stereochemistry, serving as a benchmark for validating assignments made by other techniques. whiterose.ac.uk

Advancements in Computational Approaches:

Density Functional Theory (DFT): DFT calculations are employed to investigate reaction mechanisms, predict molecular geometries, and understand the electronic properties of piperidine derivatives and their interactions with other molecules or surfaces. nih.govacs.org

Molecular Docking and Dynamics (MD): In drug discovery, molecular docking is used to predict the binding mode of piperidine-based ligands within the active sites of target proteins. nih.govnih.gov Subsequent MD simulations assess the stability of these ligand-protein complexes over time, providing insights into the dynamic interactions that govern binding affinity and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural or physicochemical properties of a series of piperidine derivatives with their biological activity. nih.govresearchgate.net These computational models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Future Directions in Synthetic Applications of this compound

The unique structure of this compound—a chiral, non-aromatic heterocycle with a tertiary alcohol—positions it as a valuable building block for future synthetic endeavors.

Fragment-Based Drug Discovery (FBDD): The 3D shape of this compound makes it an ideal candidate for inclusion in fragment libraries. whiterose.ac.uknih.gov Screening this fragment against biological targets could identify initial hits that can be elaborated into more potent lead compounds. Its defined stereochemistry and functional handle are desirable traits for generating novel molecular architectures. thieme-connect.com

Precursor for Novel Ligands: The tertiary alcohol can be used as a handle to introduce other functional groups or to link the piperidine scaffold to other molecular fragments. This could facilitate the synthesis of novel ligands for catalysis or new classes of biologically active molecules. For example, the development of new inhibitors for neurodegenerative diseases like Alzheimer's often relies on the piperidine scaffold. nih.gov

Exploration of Fluorinated Analogues: Given the interest in fluorinated pharmaceuticals, a future direction could involve the synthesis of fluorinated derivatives of 3-Ethylpiperidin-3-ol. Methods for synthesizing 3-substituted piperidines with partially fluorinated alkyl groups have been developed, though challenges like hydrodefluorination during hydrogenation need to be managed. enamine.net Applying these strategies to create fluorinated analogues of 3-Ethylpiperidin-3-ol could lead to compounds with enhanced metabolic stability or altered binding properties.

Development of Novel Materials: The piperidine structure is not limited to pharmaceuticals. Its derivatives can be incorporated into materials like hole transport layers for optoelectronic devices such as perovskite light-emitting diodes (PeLEDs), where they contribute to improved device performance. acs.org The specific properties of this compound could be explored in the rational design of new functional materials.

Q & A

Q. What are the recommended handling and storage protocols for 3-Ethylpiperidin-3-ol hydrochloride to ensure stability and safety?

- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent degradation . Use inert, airtight containers to avoid moisture absorption. Personal protective equipment (PPE), including nitrile gloves, lab coats, and ANSI-approved safety goggles, is mandatory during handling. For ventilation, ensure fume hoods are used when synthesizing or weighing the compound to minimize inhalation risks . Spills should be contained using absorbent materials (e.g., vermiculite) and disposed of as hazardous waste.

Q. How can researchers synthesize this compound, and what precursors are typically involved?

- Methodological Answer : A common route involves reductive amination of 3-Ethylpiperidin-3-one using sodium cyanoborohydride in methanol under acidic conditions, followed by hydrochlorination with HCl gas . Intermediate purification steps, such as recrystallization from ethanol/water mixtures, are critical to achieving >95% purity. Analytical techniques like thin-layer chromatography (TLC) with ninhydrin staining can monitor reaction progress.

Q. What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and UV detection at 207 nm is recommended for purity analysis . For structural confirmation, use H NMR in DMSO-d6: expect peaks at δ 1.2–1.4 (triplet, 3H, CH2CH3), δ 3.1–3.4 (multiplet, piperidine protons), and δ 4.8 (broad, OH). Mass spectrometry (ESI+) should show [M+H] at m/z 144.2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction pH or solvent purity. Systematically test parameters using a design-of-experiments (DoE) approach:

Q. What strategies are effective for optimizing the compound’s stability in aqueous solutions during pharmacological assays?

- Methodological Answer : Conduct accelerated stability studies by preparing buffered solutions (pH 4–8) and storing them at 40°C for 4 weeks. Monitor degradation via HPLC every 7 days. Use kinetic modeling (Arrhenius equation) to predict shelf life. For pH-sensitive applications, lyophilization with cryoprotectants (e.g., trehalose) improves long-term stability .

Q. How should researchers address gaps in toxicological data for this compound?

- Methodological Answer : Perform acute toxicity assays in vitro using HepG2 cells (MTT assay) and in vivo via OECD 423 guidelines (oral administration in rodents). Measure LD50 and observe for neurotoxic effects (e.g., tremors) over 14 days. For mechanistic insights, use transcriptomic profiling (RNA-seq) to identify pathways like oxidative stress or apoptosis .

Q. What experimental designs are recommended to validate the compound’s receptor-binding activity in neurological studies?

- Methodological Answer : Use radioligand displacement assays with H-MK-801 for NMDA receptor affinity. Prepare brain homogenates from Sprague-Dawley rats, incubate with 10 nM H-MK-801 and varying compound concentrations (1 nM–100 µM), and quantify binding via scintillation counting. Calculate IC50 using nonlinear regression (GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.